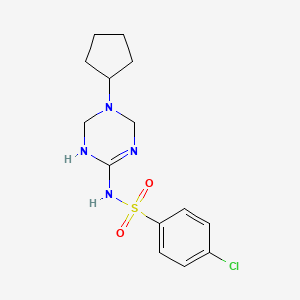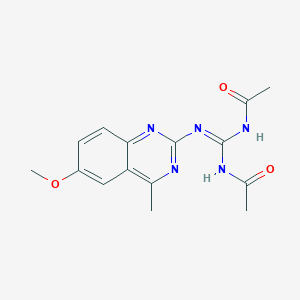![molecular formula C15H24N2O B11034499 1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11034499.png)
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperidine rings connected by a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-butyn-1-one, which is then subjected to a series of reactions to introduce the piperidine groups.
Preparation of 2-butyn-1-one: This can be synthesized from propargyl alcohol through oxidation using reagents like pyridinium chlorochromate (PCC).
Introduction of Piperidine Groups: The 2-butyn-1-one is then reacted with piperidine and formaldehyde in a Mannich reaction to form the desired compound. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under mild heating.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can engage in hydrogen bonding and hydrophobic interactions, while the butynone moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)butan-2-one: Similar structure but lacks the second piperidine ring.
2-(Piperidinomethyl)pyrrolidine: Contains a pyrrolidine ring instead of the butynone moiety.
1-(Piperidin-1-yl)propan-2-one: Similar but with a shorter carbon chain.
Uniqueness
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one is unique due to its dual piperidine rings and the presence of a butynone moiety, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[2-(piperidin-1-ylmethyl)piperidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C15H24N2O/c1-2-8-15(18)17-12-7-4-9-14(17)13-16-10-5-3-6-11-16/h14H,3-7,9-13H2,1H3 |
InChI Key |
XXEQZKAJCOJFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCCC1CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B11034416.png)
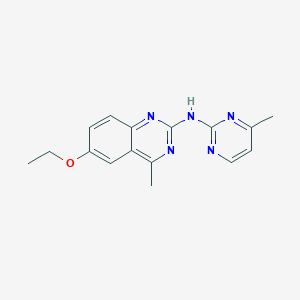
![6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11034431.png)
![(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B11034435.png)
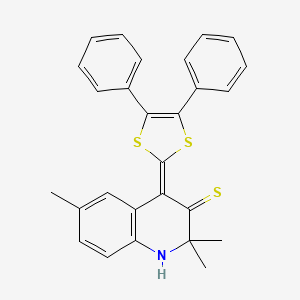
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
![4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine](/img/structure/B11034458.png)
![4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11034468.png)
![4-[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B11034484.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11034487.png)
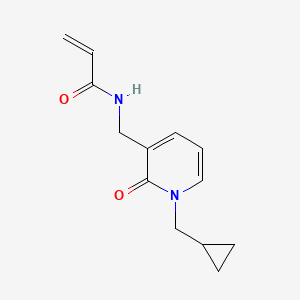
![4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11034491.png)
